molecular formula C11H8FNO4 B13608752 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid

3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid

Cat. No.: B13608752
M. Wt: 237.18 g/mol
InChI Key: KLFXKGHZUONZSH-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a fluoro and methoxy group on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using a base such as sodium ethoxide to yield the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of metal-free catalysts and eco-friendly solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. The fluoro group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding, affecting its interaction with biological targets .

Properties

Molecular Formula

C11H8FNO4

Molecular Weight

237.18 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H8FNO4/c1-16-9-3-2-6(4-7(9)12)8-5-10(11(14)15)17-13-8/h2-5H,1H3,(H,14,15)

InChI Key

KLFXKGHZUONZSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)O)F

Origin of Product

United States

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